molecular formula C21H25N3O3S2 B2806502 N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 440329-76-0

N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2806502
CAS No.: 440329-76-0
M. Wt: 431.57
InChI Key: XMXUMOWLKPVKKB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound has shown promise in cancer research, particularly due to its structural similarity to thieno[3,2-d]pyrimidine derivatives, which have been synthesized and evaluated for their antitumor activities. These compounds, including variants with different functional groups, have demonstrated potent anticancer activity against various human cancer cell lines such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The antitumor efficacy is comparable to that of doxorubicin, a standard chemotherapeutic agent, highlighting the potential of such compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Thienopyrimidine derivatives, including those linked with rhodanine, have been synthesized and assessed for their antimicrobial properties. Some of these compounds have exhibited significant antibacterial potency against various bacterial strains, including E. coli, B. subtilis, B. cereus, and K. pneumoniae, with minimum inhibitory concentrations (MICs) competitive with standard antibiotics like Gentamicin. This indicates the potential use of such compounds in treating bacterial infections (Kerru et al., 2019).

Chemical Synthesis and Reactivity

The compound is integral in the synthesis of various novel derivatives, which have been explored for their biological activities and chemical reactivities. For instance, novel selenium-containing sulfa drugs derived from similar pyrimidine structures have been synthesized and shown to possess antibacterial activities, emphasizing the versatility of the compound in generating new therapeutic agents with potential clinical applications (Abdel‐Hafez, 2010).

Molecular Docking and Structural Analysis

Further research has involved the design, synthesis, and molecular docking studies of compounds structurally related to "N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide", providing insights into their potential mechanisms of action at the molecular level. Such studies contribute to understanding how these compounds interact with biological targets, which is crucial for drug development processes (Huang et al., 2020).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-4-27-16-7-5-15(6-8-16)22-18(25)13-29-21-23-17-10-12-28-19(17)20(26)24(21)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXUMOWLKPVKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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